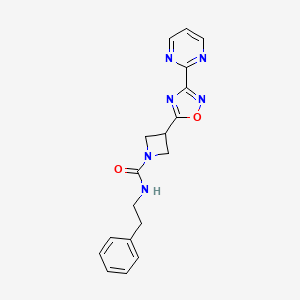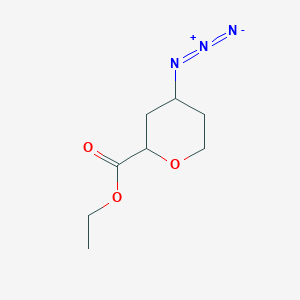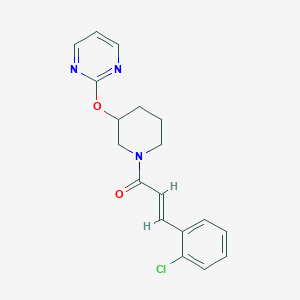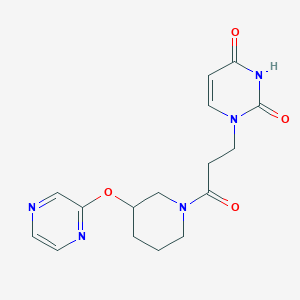
N-phenethyl-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-phenethyl-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Synthesis of Novel Compounds
Research has explored the synthesis of various heterocyclic compounds, including 1,2,4-oxadiazoles, which are structurally related to the specified compound. These efforts aim to develop compounds with potential therapeutic applications. For instance, Kumar and Mashelker (2007) detailed the preparation of 1,2,4-oxadiazole derivatives expected to exhibit better hypertensive activity Kumar & Mashelker, 2007. Gupta et al. (2014) described a metal-free, one-pot approach for synthesizing N-heterocycles, including 1,2,4-oxadiazoles, demonstrating the potential for creating drug lead molecules like ataluren Gupta et al., 2014.
Anticancer Activity
A study by Kumar et al. (2016) focused on the design, synthesis, and evaluation of novel carboxamides and sulfonamides derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl, showing promising anticancer activity against HeLa cell lines Kumar et al., 2016.
Antibacterial and Antioxidant Properties
Research has also been conducted on the antibacterial and antioxidant properties of compounds containing the 1,2,4-oxadiazole moiety. For example, Desai and Dodiya (2014) synthesized and characterized azetidin-2-one derivatives for their antibacterial activity against several bacterial strains Desai & Dodiya, 2014. George et al. (2010) investigated the antioxidant activity of various derivatives, suggesting potential therapeutic applications George et al., 2010.
properties
IUPAC Name |
N-(2-phenylethyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c25-18(21-10-7-13-5-2-1-3-6-13)24-11-14(12-24)17-22-16(23-26-17)15-19-8-4-9-20-15/h1-6,8-9,14H,7,10-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJZWRRVTLPALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(7-Nitro-2,1,3-Benzoxadiazol-4-Yl)sulfanyl]hexan-1-Ol](/img/structure/B2805637.png)


![2-(4-Fluorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2805642.png)

amine](/img/structure/B2805647.png)
![2-(4-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2805648.png)


![tert-Butyl 4-imino-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2805652.png)
![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2805653.png)
![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2805655.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2805656.png)